1-azabicyclo[3.2.1]octan-6-one hydrochloride
Description
Significance of Bridged Bicyclic Nitrogen Heterocycles in Synthetic Chemistry
Bridged bicyclic nitrogen heterocycles are a class of organic compounds that have garnered substantial attention from the scientific community. Their rigid, three-dimensional structures make them attractive scaffolds in medicinal chemistry and materials science. Nitrogen-containing heterocycles are of great importance to life sciences as they are abundant in nature, appearing as subunits in vitamins, hormones, and antibiotics. rsc.org Statistics show that over 85% of all biologically active chemical entities contain a heterocycle, with nitrogen-based rings being particularly prevalent. nih.gov
The unique topology of these bridged systems allows for precise spatial orientation of functional groups, a critical factor in designing molecules that can interact selectively with biological targets like enzymes and receptors. nih.gov Furthermore, these scaffolds are versatile intermediates in organic synthesis. researchgate.net The development of new synthetic methodologies, including metal-catalyzed cross-coupling reactions, has provided rapid access to a wide variety of functionalized heterocycles, driving more effective drug discovery programs. nih.gov Their constrained conformations reduce the entropic penalty upon binding to a target, which can lead to enhanced potency and selectivity.
Historical Perspectives on Azabicyclo[3.2.1]octane Scaffolds in Organic Synthesis
The history of azabicyclo[3.2.1]octane scaffolds is deeply rooted in the study of natural products. The most prominent and historically significant member of this family is the 8-azabicyclo[3.2.1]octane system, commonly known as the tropane (B1204802) skeleton. This core structure is found in alkaloids like cocaine and atropine, and its study was foundational to the development of modern organic and medicinal chemistry. nih.gov Early research focused on the isolation, structure elucidation, and synthesis of these naturally occurring compounds.
Synthetic efforts have since expanded to other isomers of the azabicyclo[3.2.1]octane core. rsc.org The 2-azabicyclo[3.2.1]octane system, for example, has gained significant interest due to its presence in cytisine-like alkaloids and its potential in drug discovery. rsc.orgresearchgate.netrsc.org Synthetic strategies to access these frameworks often involve intramolecular cyclization reactions, leveraging starting materials like cyclopentane (B165970) and piperidine (B6355638) derivatives. rsc.org Over the decades, numerous synthetic approaches have been developed, including cycloaddition reactions, metathesis reactions, and palladium-catalyzed cyclizations, to construct these complex bicyclic architectures. rsc.org
Structural Relationship of 1-Azabicyclo[3.2.1]octan-6-one Hydrochloride to Key Azabicyclic Architectures
The 1-azabicyclo[3.2.1]octane framework is one of several constitutional isomers of this bicyclic system, each defined by the position of the nitrogen atom within the scaffold. The location of the nitrogen atom profoundly influences the molecule's chemical and physical properties, including its basicity, nucleophilicity, and three-dimensional shape.
In the 1-azabicyclo[3.2.1]octane system, the nitrogen is at a bridgehead position, making it a tertiary amine. This positioning creates a rigid, cage-like structure. In contrast, the more extensively studied 8-azabicyclo[3.2.1]octane (tropane) system has the nitrogen atom in the larger, six-membered ring but not at a bridgehead, forming part of a seven-membered ring path. nih.gov Other isomers, such as the 2-azabicyclo[3.2.1]octane and 3-azabicyclo[3.2.1]octane systems, feature the nitrogen atom at different non-bridgehead positions within the six-membered ring portion of the scaffold. rsc.org These structural variations lead to distinct geometric and electronic properties, which in turn dictate their synthetic utility and potential applications.
Properties
CAS No. |
100860-32-0 |
|---|---|
Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Azabicyclo 3.2.1 Octan 6 One Hydrochloride and Analogous Azabicyclo 3.2.1 Octane Systems
Retrosynthetic Analysis of the 1-Azabicyclo[3.2.1]octan-6-one Framework
Retrosynthetic analysis, the process of strategically disconnecting a target molecule to identify potential starting materials, reveals several logical pathways to the 1-azabicyclo[3.2.1]octane core. amazonaws.comtowson.edu The principal disconnection strategies align with the major classes of synthetic reactions used for its assembly.
One common approach involves disconnecting one of the C-N or C-C bonds within the bicyclic system to reveal a monocyclic precursor, typically a substituted piperidine (B6355638) or cyclopentane (B165970). rsc.orgnih.gov This strategy leads to forward syntheses based on intramolecular cyclization , where the key ring-forming step unites the reactive ends of the monocyclic intermediate.
A second major retrosynthetic paradigm treats the bicyclic framework as the product of a cycloaddition reaction. Here, the molecule is disconnected into two simpler fragments that can be joined in a concerted or stepwise fashion. Depending on which bonds are broken, this leads to precursors for:
[3+2] Cycloadditions: Disconnecting the five-membered pyrrolidine (B122466) ring suggests a reaction between a three-atom component (like an azomethine ylide or an oxidopyridinium ion) and a two-atom alkene or equivalent dipolarophile. ehu.esthieme-connect.com
[4+2] Cycloadditions: A Diels-Alder-type disconnection of the six-membered piperidine ring points to a diene and a dienophile as the key building blocks. mdpi.com
These fundamental disconnections form the basis for the synthetic methodologies detailed in the following sections.
Development of Novel Synthetic Routes to the 1-Azabicyclo[3.2.1]octane Core
Building upon these retrosynthetic blueprints, chemists have developed a variety of powerful methods to construct the azabicyclo[3.2.1]octane system.
The formation of the bicyclic system from a single-chain precursor via an intramolecular bond formation is a robust and frequently employed strategy. These approaches often rely on the formation of either the five-membered or six-membered ring as the final key step.
Early work demonstrated that the azabicyclo-core could be accessed through nucleophilic attack from precursors such as substituted cyclopentanones. rsc.org More advanced strategies include:
Palladium(II)-Catalyzed Cyclization: An intramolecular palladium-catalyzed cyclization of an acyclic precursor can be used to construct an N-acyl-N-tosylhydrazine, which, after several steps including an epoxide ring-opening/cyclization, furnishes the azabicyclo[3.2.1]octane core. rsc.org
Dieckmann Cyclization: Substituted piperidine derivatives can undergo Dieckmann cyclization to form the five-membered ring, yielding functionalized 2-azabicyclo[3.2.1]octanes. rsc.org
Phenylselenyl-Induced Cyclization: Aldoximes can be converted to bridged nitrone salts via a stereo- and regioselective cyclization induced by phenylselenyl bromide. Subsequent reduction provides the target bicyclic system. rsc.org
Aza-Michael Addition: An intramolecular Aza-Michael addition within a substituted cyclohexanone (B45756) derivative can effectively form the bridged bicyclic nitrogen scaffold of a 6-azabicyclo[3.2.1]octan-3-one. nih.gov
Table 1: Selected Intramolecular Cyclization Strategies
| Precursor Type | Key Reaction | Catalyst/Reagent | Product Type | Ref. |
|---|---|---|---|---|
| Olefinic Amine | Palladium-Catalyzed Cyclization | Palladium(II) | Azabicyclo[3.2.1]octane Core | rsc.org |
| Piperidine Diester | Dieckmann Cyclization | Base | 2-Azabicyclo[3.2.1]octane | rsc.org |
| Unsaturated Aldoxime | Phenylselenyl-Induced Cyclization | PhSeBr, then NaBH₄ | 2-Azabicyclo[3.2.1]octane | rsc.org |
| Substituted Cyclohexanone | Intramolecular Aza-Michael Addition | Base | 6-Azabicyclo[3.2.1]octan-3-one | nih.gov |
Cycloaddition reactions offer a powerful and convergent means of assembling the bicyclic framework, rapidly building molecular complexity from simpler components.
This class of reactions is one of the most valuable methods for constructing five-membered heterocyclic rings. semanticscholar.org In the context of the azabicyclo[3.2.1]octane system, a 1,3-dipole reacts with a dipolarophile to form the pyrrolidine portion of the scaffold.
Key examples include:
Carbonyl Ylide Cycloadditions: Cyclic carbonyl ylides, typically generated in situ from α-diazocarbonyl compounds in the presence of a rhodium(II) catalyst, can react with dipolarophiles like vinyl ethers. This approach has been successfully applied to the stereoselective synthesis of the 8-oxa-2-azabicyclo[3.2.1]octane skeleton. semanticscholar.org
Azomethine Ylide Cycloadditions: Azomethine ylides are widely used 1,3-dipoles for this purpose. For instance, 3-oxidopyraziniums, which are a type of azomethine ylide, undergo cycloaddition with acrylates to yield 3,8-diazabicyclo[3.2.1]octanes. nih.gov Similarly, asymmetric 1,3-dipolar cycloadditions using cyclic azomethine ylides derived from diazo imines can afford optically active 8-oxabicyclo[3.2.1]octanes with high stereoselectivity when a dual rhodium(II)/chiral Lewis acid catalytic system is employed. rsc.org Photochemically generated azomethine ylides have also been trapped with chiral acryloyl sultams to assemble the 3,8-diazabicyclo[3.2.1]octane core. researchgate.net
While often overlapping with 1,3-dipolar cycloadditions, the [3+2] designation is frequently used to describe reactions that form a five-membered ring from a three-atom and a two-atom component. A notable strategy involves the reaction of oxidopyridinium ions with maleimides. thieme-connect.com In this approach, the pivotal bonds are formed across the C2 and C6 positions of the oxidopyridinium ylide, leading directly to the azabicyclic scaffold with high diastereoselectivity. thieme-connect.com This method has been applied to the synthesis of tropane (B1204802) alkaloids, which feature the 8-azabicyclo[3.2.1]octane core. ehu.es
Table 2: Selected [3+2] and 1,3-Dipolar Cycloaddition Strategies
| 3-Atom Component (Dipole) | 2-Atom Component (Dipolarophile) | Catalyst/Conditions | Product Scaffold | Ref. |
|---|---|---|---|---|
| Oxidopyridinium Ion | N-Substituted Maleimide | NaHCO₃, 80 °C | 8-Azabicyclo[3.2.1]octane | thieme-connect.com |
| Cyclic Carbonyl Ylide | Vinyl Ether | Rh₂(OAc)₄, Lewis Acid | 8-Oxa-2-azabicyclo[3.2.1]octane | semanticscholar.org |
| Cyclic Azomethine Ylide | Acryloylpyrazolidinone | Rh(II) complex / Chiral Lewis acid | 8-Oxabicyclo[3.2.1]octane | rsc.org |
| 3-Oxidopyrazinium | Acrylate Derivatives | Heat (50-80 °C) | 3,8-Diazabicyclo[3.2.1]octane | nih.gov |
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of six-membered ring synthesis. Its application to the azabicyclo[3.2.1]octane framework typically involves an intramolecular variant. In one such approach, a 5-vinyl-1,3-cyclohexadiene derivative undergoes an intramolecular Diels-Alder reaction upon heating to form a tricyclo[3.2.1.0²·⁷]octane system. mdpi.com Subsequent regioselective cleavage of the cyclopropane (B1198618) ring within this intermediate furnishes the desired bicyclo[3.2.1]octane framework. mdpi.com
Another strategy involves the Aza-Diels-Alder reaction, for example, between a chiral imine and cyclopentadiene, to produce a 2-azabicyclo[2.2.1]heptane (azanorbornane) derivative. researchgate.net This adduct can then serve as a versatile platform for extension into the 2-azabicyclo[3.2.1]octane system. researchgate.net In some cases, what appears to be a [3+2] cycloaddition may proceed through a competitive or transient aza-Diels-Alder [4+2] intermediate, which then rearranges to the final, more stable azabicyclo[3.2.1]octane product. nih.govacs.org
Rearrangement Reactions for Bridged Bicyclic Systems
Rearrangement reactions offer powerful and often elegant pathways to the azabicyclo[3.2.1]octane core, frequently enabling the construction of the bridged system from more readily accessible precursors. These transformations can proceed through various mechanisms, including sigmatropic shifts and carbocation-mediated processes, to afford the desired bicyclic framework.
One notable example is the Beckmann rearrangement of bicyclic oximes. Studies on syn- and anti-8-oximinobicyclo[3.2.1]octane-3-carboxylic acids have demonstrated the feasibility of this approach. While the syn-oxime undergoes a classical Beckmann rearrangement to yield the corresponding lactam, the anti-oxime can lead to a mixture of the lactam and a lactone, arising from a fragmentation-recyclization pathway. acs.org The presence and position of neighboring functional groups, such as a carboxylic acid, can significantly influence the course of the rearrangement. acs.org
Another powerful tool is the semipinacol rearrangement , which has been utilized to construct keto-bridged 6-azabicyclo[3.2.1]octane systems. rsc.org This strategy involves the rearrangement of β-lactam diols, which can be accessed from α,β-unsaturated β-lactams. The rearrangement proceeds via exclusive N-acyl group migration, highlighting the regiochemical control achievable with this method. rsc.org
Furthermore, ring expansion strategies have proven effective. For instance, substituted norbornadienes can be converted into 2-azabicyclo[3.2.1]octadiene systems through a reaction with toluenesulfonyl azide. cardiff.ac.uk This process is believed to proceed via an initial cycloaddition, followed by nitrogen loss and a subsequent Cope rearrangement of a highly strained bicyclo[3.1.0]hexene imine intermediate to furnish the desired azabicyclo[3.2.1]octadiene. cardiff.ac.uk This unsaturated system can then be readily reduced to the saturated azabicyclo[3.2.1]octane core. cardiff.ac.uk
One-Pot Synthetic Procedures for Scaffold Construction
One-pot syntheses are highly desirable in organic chemistry as they offer increased efficiency, reduced waste, and simplified purification procedures by combining multiple reaction steps into a single operation. Several one-pot methodologies have been developed for the construction of azabicyclo[3.2.1]octane and related bicyclic systems.
A notable example is the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol with ammonia, catalyzed by Pt/NiCuAlOx, to selectively produce 8-oxa-3-azabicyclo[3.2.1]octane. researchgate.netucl.ac.uk This process highlights the potential of catalytic transformations in achieving complex scaffold construction in a single step.
Michael-aldol annulation sequences have also been adapted into one-pot procedures for the synthesis of bicyclo[3.2.1]octane systems. acs.org These reactions, involving the base- or acid-catalyzed reaction of cyclic ketones with α,β-unsaturated aldehydes, can provide the bicyclic core in good yields, although diastereoselectivity can be a challenge depending on the substrates and reaction conditions. acs.org
For the synthesis of functionalized azabicyclo[3.2.1]octanes, a "one-pot" deprotection-alkylation procedure has been reported for the preparation of N-3-alkyl-6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids. nih.govresearchgate.net This approach streamlines the modification of the bicyclic scaffold after its initial construction.
More recently, a gram-scale one-pot chemoenzymatic cascade has been developed for the synthesis of the 6-azabicyclo[3.2.1]octane scaffold. researchgate.net This innovative approach combines iridium photocatalysis with ene reductases (EREDs) to facilitate an intramolecular β-C-H functionalization, starting from readily available precursors like N-phenylglycines and cyclohexenones. researchgate.net
Enantioselective and Asymmetric Synthesis of Azabicyclo[3.2.1]octane Derivatives
The biological activity of many azabicyclo[3.2.1]octane-containing molecules is highly dependent on their stereochemistry. Consequently, the development of enantioselective and asymmetric synthetic methods is of paramount importance. These strategies can be broadly categorized into chiral auxiliary-based approaches, catalytic asymmetric methods, desymmetrization of achiral precursors, and stereochemical control in ring-closing reactions.
Chiral Auxiliary-Based Approaches
The use of chiral auxiliaries is a classical and reliable method for introducing stereochemistry in a synthesis. In the context of azabicyclo[3.2.1]octane synthesis, chiral auxiliaries can be appended to the starting materials to direct the stereochemical outcome of key bond-forming reactions.
One successful application involves the use of (R)-1-phenylethylamine as a chiral auxiliary to achieve the synthesis of all four pure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid. nih.gov The chiral auxiliary confers chirality during a key synthetic step and can be subsequently removed, often by hydrogenolysis, to yield the enantiopure target molecule. nih.gov
Another example involves the use of a phenylglycinol-derived chiral lithium amide base in the enantioselective deprotonation of tropinone (B130398), a common precursor for 8-azabicyclo[3.2.1]octane derivatives. The resulting enantioenriched lithium enolate can then be trapped with an electrophile, establishing a new stereocenter with high enantiocontrol. acs.org
| Chiral Auxiliary | Application | Key Transformation |
| (R)-1-phenylethylamine | Synthesis of stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid | Conferring chirality in a single-step synthesis |
| Phenylglycinol-derived chiral lithium amide | Enantioselective synthesis of tropane alkaloids | Enantioselective deprotonation of tropinone |
Catalytic Asymmetric Methods
Catalytic asymmetric methods represent a highly efficient and atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.
Copper-catalyzed reactions have been particularly fruitful in this area. For instance, an enantioselective copper-catalyzed alkene carboamination has been developed to synthesize 6-azabicyclo[3.2.1]octanes from N-sulfonyl-2-aryl-4-pentenamines. ucl.ac.uk This reaction forms two new rings and two new stereocenters with generally excellent enantioselectivities. ucl.ac.uk Similarly, a copper-catalyzed asymmetric iodocyclization of N-tosyl alkenamides has been employed to produce chiral 8-oxa-6-azabicyclo[3.2.1]octanes. nih.govresearchgate.net
Dual catalytic systems , such as a rhodium(II) complex combined with a chiral Lewis acid, have been successfully used for asymmetric 1,3-dipolar cycloadditions between cyclic azomethine ylides and acryloylpyrazolidinone to afford optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. researchgate.net
Brønsted acid-catalyzed [5+2] cycloaddition reactions of 6-substituted η³-pyranyl- and η³-pyridinylmolybdenum scaffolds with electron-deficient alkenes provide a regio- and stereocontrolled route to functionalized oxa- and azabicyclo[3.2.1]octenes. When chiral, non-racemic scaffolds are used, the reaction proceeds with complete retention of enantiomeric purity.
| Catalytic System | Reaction Type | Product Scaffold |
| Ph-Box-Cu₂ | Alkene Carboamination | 6-Azabicyclo[3.2.1]octane |
| Aminoiminophenoxy copper carboxylate | Iodocyclization | 8-Oxa-6-azabicyclo[3.2.1]octane |
| Rhodium(II) complex / Chiral Lewis acid | 1,3-Dipolar Cycloaddition | 8-Azabicyclo[3.2.1]octane |
| Brønsted Acid | [5+2] Cycloaddition | Azabicyclo[3.2.1]octene |
Desymmetrization Strategies for Achiral Precursors
Desymmetrization of achiral, often meso, precursors is an elegant strategy for accessing enantiomerically enriched compounds. This approach involves the selective reaction of one of two enantiotopic functional groups in the starting material, guided by a chiral reagent or catalyst.
A common target for desymmetrization in the synthesis of azabicyclo[3.2.1]octane systems is tropinone and its derivatives. acs.org Enantioselective deprotonation using a chiral lithium amide base, followed by an aldol (B89426) reaction, is a well-established method for the desymmetrization of tropinone, leading to the synthesis of various tropane alkaloids. acs.org Palladium-catalyzed asymmetric allylic alkylation of tropinone enolates has also been shown to be an effective desymmetrization strategy. acs.org
The desymmetrization of meso-dibromocycloalkenes via copper(I)-catalyzed asymmetric allylic substitution with organolithium reagents provides enantioenriched bromocycloalkenes. These chiral building blocks can then be further elaborated into cyclic aminoalcohols, which are direct precursors to the 8-azabicyclo[3.2.1]octane framework of tropane alkaloids.
Another innovative approach is the intramolecular desymmetrization of meso-epoxides . The chiral phosphoric acid-catalyzed pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides leads to the direct formation of the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity.
| Achiral Precursor | Desymmetrization Method | Chiral Reagent/Catalyst |
| Tropinone | Enantioselective Deprotonation/Aldol Reaction | Chiral Lithium Amide |
| Tropinone Derivative | Pd-catalyzed Asymmetric Allylic Alkylation | Chiral Ferrocenyl-type Ligand |
| meso-Dibromocycloalkene | Cu(I)-catalyzed Asymmetric Allylic Substitution | Chiral Phosphoramidite or NHC Ligand |
| meso-Epoxycycloheptylamine | Pseudotransannular Ring Opening | Chiral Phosphoric Acid |
Stereochemical Control in Ring-Closing Reactions
Achieving stereochemical control during the key ring-closing step is crucial for the efficient synthesis of the azabicyclo[3.2.1]octane core. The stereochemistry of the final product is often dictated by the stereocenters present in the acyclic or monocyclic precursor and the facial selectivity of the cyclization reaction.
Intramolecular Diels-Alder (IMDA) reactions have been employed for the construction of the bicyclo[3.2.1]octane system. The stereochemical outcome of the IMDA reaction is governed by the geometry of the diene and dienophile and the conformational preferences of the transition state.
Phenylselenyl induced cyclization of aldoximes has been shown to be a stereo- and regioselective method for preparing 2-azabicyclo[3.2.1]octanes. The reaction proceeds through a bridged nitrone salt intermediate, and subsequent reduction provides the desired bicyclic product.
In the context of 1,3-dipolar cycloadditions , the stereochemistry of the newly formed stereocenters in the 8-azabicyclo[3.2.1]octane product is controlled by the relative orientation of the azomethine ylide and the dipolarophile in the transition state. The use of chiral auxiliaries or catalysts can effectively bias this orientation to favor the formation of one enantiomer. researchgate.net
Synthesis of Substituted 1-Azabicyclo[3.2.1]octan-6-one Derivatives
The synthesis of substituted 1-azabicyclo[3.2.1]octan-6-one derivatives can be achieved through a variety of functionalization strategies that introduce diverse substituents onto the bicyclic core. These methods are crucial for developing a library of compounds with varied chemical properties and potential biological activities.
Several key synthetic strategies are employed for the construction and functionalization of the 1-azabicyclo[3.2.1]octane skeleton. These include intramolecular cyclization reactions, Mannich reactions, and Dieckmann condensations.
Intramolecular Cyclization: Intramolecular cyclization is a powerful method for constructing the bicyclic ring system. For instance, the treatment of α-amino selenoester-tethered electronically poor alkenes with tributyltin hydride or TTMSS can lead to the formation of 6-azabicyclo[3.2.1]octanes through the generation of 1-aminomethyl radical intermediates. Another approach involves the intramolecular cyclization of aziridines with π-nucleophiles. The choice of the N-substituent on the aziridine (B145994) is critical, with a nosyl group proving effective in facilitating the cyclization to the desired bicyclic system, which can then be readily deprotected.
Mannich Reaction: The Mannich reaction provides an efficient route to azabicyclo[3.2.1]octane derivatives. A double Mannich reaction of cyclic ketoesters with bis(aminol) ethers has been reported for the construction of N-substituted 3-azabicyclo[3.2.1]octane derivatives in high yields. Furthermore, sequential oxidative Mannich reactions of N-aryl pyrrolidines have been utilized to synthesize 8-azabicyclo[3.2.1]octanes. This strategy involves an initial intermolecular coupling followed by an intramolecular cyclization, both mediated by an oxidant like DDQ.
Dieckmann Condensation: The Dieckmann condensation, an intramolecular Claisen condensation of diesters, is a classic method for forming cyclic β-keto esters and has been applied to the synthesis of the 1-azabicyclo[3.2.1]octan-6-one core. A patented process describes the synthesis of 1-azabicyclo[3.2.1]-6-octanone through the Dieckmann condensation of 1-carbethoxymethyl-3-carbethoxy-piperidine using a potassium suspension in toluene. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the target ketone.
| Strategy | Description | Key Reagents/Conditions | Resulting Scaffold |
| Intramolecular Radical Cyclization | Cyclization of an α-amino selenoester with an alkene. | Tributyltin hydride or TTMSS | 6-Azabicyclo[3.2.1]octane |
| Intramolecular Aziridine Cyclization | Cyclization of an N-substituted aziridine with a π-nucleophile. | Nosyl-protected aziridine | 6-Azabicyclo[3.2.1]octane |
| Double Mannich Reaction | Reaction of a cyclic ketoester with a bis(aminol) ether. | Bis(aminol) ethers | 3-Azabicyclo[3.2.1]octane |
| Dieckmann Condensation | Intramolecular cyclization of a piperidine-based diester. | Potassium in toluene | 1-Azabicyclo[3.2.1]octan-6-one |
Tropinones and granatanones, which are structurally related bicyclic ketones, serve as valuable precursors for the synthesis of substituted azabicyclo[3.2.1]octane derivatives. Their existing framework allows for stereoselective functionalization, leading to a variety of complex molecules.
From Tropinones: Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is a well-established starting material. The enantioselective deprotonation of tropinone followed by an aldol reaction with various aldehydes is a key strategy for introducing substituents at the C-2 position. This method has been employed in the synthesis of numerous tropane alkaloids and their analogues. The stereochemistry of the resulting aldol products can be controlled by the choice of chiral lithium amide bases. These aldol adducts can then undergo further transformations to yield a diverse range of functionalized 8-azabicyclo[3.2.1]octane derivatives.
From Granatanones: Granatanone (9-methyl-9-azabicyclo[3.3.1]nonan-3-one) also serves as a precursor for bicyclic alkaloids. Similar to tropinone, granatanone can undergo stereoselective aldol reactions to introduce substituents. While direct conversion of granatanone to the 1-azabicyclo[3.2.1]octane skeleton is less commonly reported, the functionalized granatanone intermediates can potentially undergo ring rearrangement or cleavage-recyclization pathways to access different bicyclic systems. The principles of stereoselective addition to the granatanone core are well-established and offer a potential, though less direct, route to highly substituted azabicyclo[3.2.1]octane analogues.
| Precursor | Key Reaction | Resulting Functionalization |
| Tropinone | Enantioselective Aldol Reaction | C-2 substituted 8-azabicyclo[3.2.1]octan-3-ones |
| Granatanone | Stereoselective Aldol Reaction | C-2 substituted 9-azabicyclo[3.3.1]nonan-3-ones |
Green Chemistry Approaches and Sustainable Synthetic Methods
In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods. This is also true for the synthesis of complex molecules like 1-azabicyclo[3.2.1]octan-6-one and its analogues. Key green chemistry approaches include biocatalysis and flow chemistry.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Ene reductases (EREDs) have been shown to facilitate an intramolecular β-C-H functionalization of substituted cyclohexanones to produce 6-azabicyclo[3.2.1]octan-3-ones. This chemoenzymatic cascade can be combined with photocatalysis, using readily available starting materials, some of which can be derived from biomass. Transaminases have also been employed for the stereoselective synthesis of precursors to the 8-azabicyclo[3.2.1]octane core, demonstrating excellent diastereoselectivity.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of various heterocyclic compounds, including those with bicyclic frameworks, has been successfully demonstrated using flow chemistry. For instance, the preparation of C3-functionalized 1-azabicyclo[1.1.0]butanes has been achieved in a telescoped continuous flow protocol. While a specific flow synthesis for 1-azabicyclo[3.2.1]octan-6-one hydrochloride has not been detailed, the application of flow technology to key reaction steps, such as the Dieckmann condensation or Mannich reactions, could lead to more efficient and sustainable production of this compound and its derivatives.
| Green Approach | Description | Example Application |
| Biocatalysis | Use of enzymes for selective transformations. | Ene reductases for intramolecular C-H functionalization to form 6-azabicyclo[3.2.1]octan-3-ones. |
| Flow Chemistry | Continuous synthesis in a microreactor system. | Telescoped flow protocol for the synthesis of functionalized azabicyclic precursors. |
Chemical Reactivity and Mechanistic Investigations of 1 Azabicyclo 3.2.1 Octan 6 One Hydrochloride
Reactivity Profile of the Bridged Ketone Functionality
The ketone at the C-6 position of the 1-azabicyclo[3.2.1]octane skeleton is a focal point for chemical transformations. Its reactivity is significantly influenced by the rigid, strained nature of the bicyclic system. Unlike acyclic ketones, the carbonyl group in this bridged structure is subject to steric hindrance and specific stereoelectronic effects that dictate the trajectory of incoming nucleophiles.
Key reactions involving the bridged ketone include:
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles. For instance, the reduction of the ketone in the related 6-azabicyclo[3.2.1]octan-3-one system using hydride reagents like sodium borohydride (B1222165) (NaBH₄) has been shown to produce the corresponding endo- and exo-alcohols. rsc.org The stereoselectivity of such reductions is highly dependent on the steric accessibility of the carbonyl faces, with the reagent typically attacking from the less hindered direction.
Enolate Formation: The α-carbons adjacent to the ketone can be deprotonated to form enolates, which are key intermediates in reactions such as aldol (B89426) additions and alkylations. The geometry of the bicyclic system controls the formation and subsequent reactivity of these enolates, influencing the stereochemical outcome of the products.
The table below summarizes expected reactions at the ketone functionality based on studies of similar bridged bicyclic ketones.
| Reaction Type | Reagent/Conditions | Expected Product(s) | Stereochemical Considerations |
| Reduction | NaBH₄, LiAlH₄ | 1-Azabicyclo[3.2.1]octan-6-ol | Mixture of endo and exo alcohols; ratio depends on steric hindrance. rsc.org |
| Grignard Reaction | RMgX, then H₃O⁺ | 6-Alkyl-1-azabicyclo[3.2.1]octan-6-ol | Attack from the less hindered face is favored. |
| Wittig Reaction | Ph₃P=CHR | 6-Alkylidene-1-azabicyclo[3.2.1]octane | May be challenging due to steric hindrance around the carbonyl. |
| Aldol Addition | LDA, then RCHO | α-(Hydroxyalkyl) substituted ketone | Enolate formation and subsequent reaction are subject to strict stereocontrol. researchgate.net |
Nucleophilic and Electrophilic Transformations of the Azabicyclic Skeleton
The entire azabicyclic skeleton, not just the ketone, participates in a range of chemical transformations. The nitrogen atom and the carbon framework can both act as sites for nucleophilic or electrophilic attack.
Nucleophilic Transformations: The synthesis of the azabicyclo[3.2.1]octane core often involves intramolecular nucleophilic attack. For example, copper-catalyzed enantioselective alkene carboamination can form the 6-azabicyclo[3.2.1]octane skeleton, where an amine nitrogen acts as the nucleophile in a key ring-forming step. nih.gov Similarly, intramolecular cyclization is a common strategy, where a nucleophilic group attacks another part of the molecule to construct the bicyclic system. rsc.org
Electrophilic Transformations: Intramolecular reactions involving electrophilic species are also crucial. The synthesis of bridged azabicyclic ketones has been achieved through the acid-catalyzed solvolysis of N-chloramines bearing enol ether functionalities. cdnsciencepub.com The mechanism is believed to involve an electrophilic chlorination of the enol ether double bond, followed by cyclization. cdnsciencepub.com In another example, intermolecular electrophilic halogenation of olefinic double bonds by aliphatic chloramines has been demonstrated in acidic conditions. cdnsciencepub.com
Skeletal Rearrangements and Transformations of the Azabicyclo[3.2.1]octane System
The inherent strain in the azabicyclo[3.2.1]octane system makes it susceptible to various skeletal rearrangements, often leading to different bicyclic or tricyclic structures. These transformations are typically driven by the formation of more stable intermediates, such as carbocations or alternative ring systems.
One notable transformation is the Wagner-Meerwein rearrangement . In studies of related diazabicyclo[3.2.1]octane systems, acid-catalyzed conditions have been shown to promote a 1,2-migration, converting the [3.2.1] skeleton into the thermodynamically more stable diazabicyclo[2.2.2]octane system. acs.orgnih.govresearchgate.net This type of rearrangement proceeds through a carbocationic intermediate and is a common pathway for relieving ring strain. scispace.com Other rearrangements can involve ring contraction or expansion, depending on the specific substrate and reaction conditions. chemrxiv.orgresearchgate.netntu.ac.uk For instance, carbocationic intramolecular cyclization of related piperidine (B6355638) derivatives can be accompanied by a Wagner-Meerwein rearrangement to form substituted 1-azabicyclo[3.3.1]non-3-enes, representing a ring expansion. researchgate.net
The following table summarizes key skeletal rearrangements observed in azabicyclic systems.
| Rearrangement Type | Starting System | Conditions | Product System | Driving Force | Reference |
| Wagner-Meerwein | 3,8-Diazabicyclo[3.2.1]octane | Acid (e.g., TFA) | 2,5-Diazabicyclo[2.2.2]octane | Formation of a more stable bicyclic system | acs.orgnih.gov |
| Ring Expansion | Camphor-derived amino alcohol | Reductive Amination | 3-Azabicyclo[3.2.1]octane | Strain release | chemrxiv.org |
| Ring Contraction | Pyridine derivatives | Photo-promoted reaction with silylborane | 2-Azabicyclo[3.1.0]hex-3-ene | Skeletal editing | researchgate.net |
Studies on Amide Hydrolysis within Constrained Bicyclic Systems
While 1-azabicyclo[3.2.1]octan-6-one is an amino ketone, the principles governing reactivity in constrained bicyclic systems are well-illustrated by studying the corresponding bridged lactams (amides incorporated into the bicyclic framework), such as 1-azabicyclo[3.2.1]octan-2-one.
In a standard, planar amide, resonance between the nitrogen lone pair and the carbonyl π-system stabilizes the N-C(O) bond, making it relatively unreactive towards hydrolysis. nih.gov However, in a bridged lactam, the rigid geometry forces the amide bond to twist, disrupting this crucial resonance stabilization. rsc.org This geometric distortion has profound consequences:
Increased Electrophilicity: The lack of resonance increases the keto-amine character of the amide bond, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. nih.gov
Enhanced Reactivity: As a result, highly twisted bridged lactams exhibit dramatically enhanced rates of hydrolysis. rsc.org Some extremely strained examples, like derivatives of 2-quinuclidone, hydrolyze almost instantaneously in water. nih.govresearchgate.net
The degree of twist, often quantified by parameters such as the τ angle (where 0° is planar and 90° is perpendicular), directly correlates with reactivity. rsc.org This enhanced reactivity of twisted amides is not limited to hydrolysis; they also serve as highly reactive acylating agents in other transformations. nsf.gov The study of these constrained systems provides insight into the activation of amide bonds in biological processes like peptide hydrolysis and protein folding. nsf.gov
Influence of Protonation on Reactivity (e.g., Hydrochloride Form)
The hydrochloride salt of 1-azabicyclo[3.2.1]octan-6-one exists with the bridgehead nitrogen protonated, forming a bicyclic ammonium (B1175870) ion. This protonation has a significant impact on the molecule's reactivity, primarily through a powerful inductive effect.
The positively charged ammonium group (-NH⁺<) is strongly electron-withdrawing. reddit.com This effect is transmitted through the carbon skeleton to the ketone functionality.
Activation of the Ketone: The inductive withdrawal of electron density from the carbonyl carbon enhances its electrophilicity. This makes the ketone in the hydrochloride form significantly more reactive towards nucleophiles compared to its free base counterpart. Protonation of the carbonyl oxygen by an acid catalyst typically activates a ketone for nucleophilic attack; in this case, the permanent positive charge on the nearby nitrogen provides a potent, built-in activation. msu.edu
In essence, the hydrochloride form of 1-azabicyclo[3.2.1]octan-6-one is a more reactive electrophile at the C-6 position due to the electronic influence of the protonated bridgehead nitrogen.
Advanced Structural Elucidation and Conformational Analysis of 1 Azabicyclo 3.2.1 Octan 6 One Hydrochloride
X-ray Crystallographic Studies of the Azabicyclo[3.2.1]octane Scaffold
For instance, the crystal structure of (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one, a related compound, shows the fused piperidine (B6355638) ring in a chair conformation. iucr.org The fused pyrrolidine (B122466) ring is in an envelope conformation, with the nitrogen atom displaced from the plane formed by the four carbon atoms. iucr.org Similarly, another derivative, (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one, also displays a chair conformation for the piperidine ring. researchgate.net These findings suggest that the fundamental conformation of the bicyclic core is a highly conserved feature.
Intermolecular Interactions in Crystal Lattices
The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. In the case of 1-azabicyclo[3.2.1]octan-6-one hydrochloride, the presence of a protonated nitrogen and a carbonyl group would dictate the primary interactions. Hydrogen bonding is expected to be a dominant force, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen and the chloride ion acting as acceptors. These interactions are crucial for the stability of the crystal lattice.
Analysis of Bond Lengths and Angles in Constrained Geometries
The constrained bicyclic nature of the azabicyclo[3.2.1]octane scaffold imposes significant constraints on bond lengths and angles, which can deviate from those observed in acyclic analogues. Analysis of crystallographic data for related compounds provides expected ranges for these parameters.
The table below presents typical bond lengths and angles for the azabicyclo[3.2.1]octane core, derived from published crystal structures of its derivatives. These values are expected to be similar in this compound.
| Bond/Angle | Typical Value Range |
|---|---|
| C-N | 1.45 - 1.50 Å |
| C-C | 1.52 - 1.56 Å |
| C=O | ~1.21 Å |
| C-N-C Angle | 108° - 112° |
| C-C-C Angle | 109° - 114° |
Note: These are generalized values from related structures and may vary slightly for the specific compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about its molecular framework.
¹H and ¹³C NMR for Structural Elucidation
The ¹H NMR spectrum of this compound is expected to show a complex set of signals due to the rigid and asymmetric nature of the bicyclic system. The protons on the bridgehead carbons and those adjacent to the nitrogen and carbonyl groups would have distinct chemical shifts. The coupling patterns (J-coupling) between adjacent protons would be invaluable for assigning specific resonances and determining the relative stereochemistry.
The ¹³C NMR spectrum would complement the ¹H data, with distinct signals for each carbon atom. The chemical shift of the carbonyl carbon would be significantly downfield (typically >200 ppm), while the carbons adjacent to the nitrogen would appear in the 40-60 ppm range.
The following table provides predicted chemical shift ranges for the key nuclei in this compound based on data from analogous structures.
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (Bridgehead) | 2.5 - 3.5 |
| ¹H (adjacent to N) | 3.0 - 4.0 |
| ¹H (adjacent to C=O) | 2.2 - 2.8 |
| ¹³C (C=O) | >200 |
| ¹³C (Bridgehead) | 40 - 60 |
| ¹³C (adjacent to N) | 50 - 70 |
Note: These are estimated ranges and actual values can be influenced by solvent and other experimental conditions.
Advanced NMR Techniques for Stereochemical Assignments and Conformational Dynamics
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be particularly useful for determining the stereochemistry and through-space proximity of protons, providing insights into the preferred conformation in solution.
Studies on related N-substituted nortropinones have utilized a combination of ¹³C NMR and DFT calculations to investigate N-invertomer equilibria in solution. academie-sciences.fr Such techniques could be applied to this compound to study its conformational dynamics. academie-sciences.fr
Conformational Isomerism and Inversion Dynamics
The azabicyclo[3.2.1]octane system can exhibit conformational isomerism, primarily related to the puckering of the five- and six-membered rings. As mentioned, the piperidine ring generally prefers a chair conformation.
Nitrogen inversion is another potential dynamic process in related azabicyclic systems. However, in the case of this compound, the nitrogen atom is protonated, which significantly raises the barrier to inversion, effectively locking it into a single configuration. The primary conformational flexibility would therefore arise from any subtle puckering of the rings, which could be investigated using variable-temperature NMR studies to probe the energy barriers between any existing conformers.
N-Invertomer Stereochemistry and Equilibrium Studies
The nitrogen atom in the 1-azabicyclo[3.2.1]octane system is a chiral center, and its inversion of configuration leads to the formation of two diastereomeric structures known as N-invertomers. In the case of N-substituted analogs, these are typically designated as having the substituent in either an axial or equatorial position relative to the piperidine ring. For this compound, the proton on the nitrogen atom can similarly occupy axial or equatorial positions, leading to an equilibrium between the two invertomers in solution.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of any substituents on the bicyclic frame. The study of N-invertomer equilibria is critical as the spatial orientation of the nitrogen substituent (or in this case, the proton and its associated lone pair) can significantly impact the molecule's steric and electronic properties, and consequently its reactivity and biological activity.
Research on analogous compounds, such as N-substituted nortropanones and norgranatanones, has demonstrated that the equilibrium between N-invertomers can be quantitatively assessed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT). Low-temperature NMR spectroscopy is a particularly powerful technique, as it can "freeze out" the rapidly interconverting invertomers, allowing for the direct observation and quantification of each species. For instance, in a study on deuterotropinone deuterochloride in D₂O, the ratio of equatorial to axial invertomers was determined to be 4.2, indicating a clear preference for the equatorial conformation. academie-sciences.fr
The preference for the equatorial invertomer in protonated azabicyclic systems in polar solvents is often attributed to better solvation of the charged ammonium (B1175870) group when it is in the more sterically accessible equatorial position. DFT calculations can complement experimental data by providing insights into the relative energies of the invertomers and the transition state for their interconversion, both in the gas phase and in solution.
| Compound | Solvent | Method | Equatorial:Axial Ratio | Reference |
|---|---|---|---|---|
| Deuterotropinone deuterochloride | D₂O | NMR Spectroscopy | 4.2 : 1 | academie-sciences.fr |
| N-substituted Tropinones | CDCl₃ | NMR Spectroscopy | Axial or slight axial preference | academie-sciences.fr |
| C-3 Substituted Tropanes | CFCl₃ (-100 °C) | ¹³C NMR | Equatorial preference (by 0.62–1.2 kcal/mol) | academie-sciences.fr |
Ring Conformations and Flexibility within the Bicyclic Framework
The six-membered ring in the azabicyclo[3.2.1]octane system typically adopts a chair conformation, which is the most stable arrangement for cyclohexane (B81311) and its derivatives. The five-membered ring is more flexible and can exist in various puckered conformations, such as an envelope or a twist form. The specific conformation adopted by the bicyclic system is a result of the interplay between torsional strain, steric interactions, and, in the case of the hydrochloride salt, intramolecular hydrogen bonding.
The conformation of the bicyclic framework can be investigated using techniques such as X-ray crystallography for the solid state and NMR spectroscopy for the solution state. NMR parameters, including chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) enhancements, provide valuable information about the relative orientation of atoms and the dihedral angles within the rings.
Computational modeling is also an indispensable tool for exploring the conformational landscape of azabicyclic molecules. By calculating the relative energies of different conformations, it is possible to predict the most stable arrangement of the rings and to understand the energy barriers for conformational changes. For example, studies on related 8-oxabicyclo[3.2.1]octane systems have utilized DFT and other theoretical methods to determine that the pyran ring predominantly adopts a chair conformation. academie-sciences.fr These computational approaches, when correlated with experimental NMR data, provide a detailed and dynamic picture of the molecule's structure in solution.
| Bicyclic System | Ring | Predominant Conformation | Method of Determination | Reference |
|---|---|---|---|---|
| 8-Oxabicyclo[3.2.1]octane derivatives | Pyran Ring | Chair | NMR and DFT/B3LYP/6-31G* | academie-sciences.fr |
| Azabicyclo[3.2.1]octane core | Piperidine Ring | Conformationally rigid | Inferred from SAR studies | nih.govacs.org |
Computational and Theoretical Chemistry Studies of 1 Azabicyclo 3.2.1 Octan 6 One Hydrochloride
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the geometric and electronic properties of molecules with a favorable balance of accuracy and computational cost. For 1-azabicyclo[3.2.1]octan-6-one hydrochloride, DFT calculations are instrumental in determining its most stable three-dimensional structure.
Table 5.1.1: Predicted Geometrical Parameters for 1-Azabicyclo[3.2.1]octane Core (Illustrative)
| Parameter | Predicted Value (Chair Conformation) | Predicted Value (Boat Conformation) |
| C2-N1-C7 Bond Angle | ~109.5° | ~112.0° |
| C5-C6-C7 Bond Angle | ~110.0° | ~108.5° |
| N1-C2-C3-C4 Dihedral Angle | ~ -55° | ~ 0° |
| Relative Energy | 0 kcal/mol (Reference) | > 5 kcal/mol |
Note: The values in the table are illustrative and represent typical outcomes for such a scaffold based on DFT calculations.
Electronic Structure: The electronic structure of this compound can be thoroughly analyzed using DFT. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is likely to be localized around the nitrogen atom and the carbonyl oxygen, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbon, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and reactivity.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting various spectroscopic parameters. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new derivatives.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies correspond to specific molecular motions, such as the C=O stretch of the ketone, C-N stretching modes of the amine, and various bending and rocking motions of the bicyclic framework. By comparing the computed spectrum with experimental data, a detailed assignment of the observed spectral bands can be achieved. Discrepancies between theoretical and experimental frequencies can often be reconciled by applying a scaling factor to the computed values.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another significant application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts for each proton and carbon atom in the this compound structure can be directly compared with experimental NMR data, aiding in the complete assignment of the NMR spectrum. This is particularly useful for complex bicyclic systems where spectral overlap can be an issue.
Electronic Spectroscopy: TD-DFT calculations can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net For 1-azabicyclo[3.2.1]octan-6-one, the n → π* transition of the carbonyl group would be a key feature in the UV-Vis spectrum. The calculated maximum absorption wavelength (λmax) and oscillator strengths can be compared with experimental measurements to validate the computational model.
Table 5.2.1: Predicted Spectroscopic Data for 1-Azabicyclo[3.2.1]octan-6-one (Illustrative)
| Spectroscopic Technique | Key Feature | Predicted Value |
| IR Spectroscopy | C=O Stretch | ~1720-1740 cm⁻¹ |
| N-H⁺ Stretch | ~2700-3000 cm⁻¹ (broad) | |
| ¹³C NMR | Carbonyl Carbon (C6) | ~205-215 ppm |
| Bridgehead Carbons (C5, C7) | ~40-50 ppm | |
| UV-Vis Spectroscopy | n → π* Transition | ~280-300 nm |
Note: These predicted values are based on typical ranges for similar functional groups and molecular scaffolds.
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving the 1-azabicyclo[3.2.1]octan-6-one scaffold. By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified and characterized.
Nucleophilic Addition to the Carbonyl Group: The ketone functionality at the 6-position is a prime site for nucleophilic addition reactions. DFT calculations can be employed to model the reaction pathway of, for example, the reduction of the ketone with a hydride source like sodium borohydride (B1222165). The calculations would elucidate the structure of the transition state, where the hydride is approaching the carbonyl carbon. The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state, providing insights into the reaction kinetics.
Reactions Involving the Azabicyclic Core: The 1-azabicyclo[3.2.1]octane framework can undergo various rearrangements and ring-opening reactions under specific conditions. Theoretical studies can explore the feasibility of such transformations by calculating the energy barriers associated with different mechanistic pathways. For instance, the formation of the 1-azabicyclo[3.2.1]octane system itself can be a result of carbenium ion rearrangements, and computational studies can help to understand the underlying carbocationic intermediates and transition states. researchgate.net
The study of pericyclic reactions, such as cycloadditions involving the π-system of a derivative, can also be undertaken. rsc.org Computational modeling can predict the stereochemical outcomes of such reactions by comparing the activation energies of different approaches of the reactants.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While DFT is excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations are essential for exploring their dynamic behavior and the influence of the environment.
Conformational Landscapes: MD simulations can be used to explore the conformational landscape of this compound. By simulating the motion of the molecule over time, different accessible conformations and the energy barriers between them can be identified. This is particularly important for understanding the flexibility of the bicyclic system and how it might adapt its shape upon binding to a receptor or catalyst. For the 1-azabicyclo[3.2.1]octane core, MD simulations can reveal the equilibrium between chair, boat, and twist-boat conformations of the six-membered ring and the timescales of their interconversion.
Solvation Effects: The properties and behavior of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, ethanol). mdpi.com These simulations can reveal the structure of the solvation shell around the molecule, including the formation of hydrogen bonds between the protonated nitrogen and the carbonyl oxygen with protic solvent molecules. The calculated solvation free energy provides a measure of how favorably the molecule interacts with the solvent, which is a critical parameter in understanding its solubility and partitioning behavior. researchgate.net Implicit solvent models can also be used in conjunction with DFT calculations to provide a computationally less expensive estimation of solvation effects. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) in Scaffold Design (excluding biological activity predictions)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. While often used for predicting biological activity, the principles of QSAR can be applied to the design of scaffolds with desired physicochemical properties, independent of a biological target. rutgers.edu
For the 1-azabicyclo[3.2.1]octane scaffold, a QSAR study could be designed to predict properties such as solubility, lipophilicity (logP), or melting point for a library of virtual derivatives. This involves the following steps:
Dataset Generation: A set of known 1-azabicyclo[3.2.1]octane derivatives with experimentally determined physicochemical properties would be compiled.
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the observed property.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
Once a validated QSAR model is established, it can be used to predict the properties of novel, yet-to-be-synthesized derivatives of 1-azabicyclo[3.2.1]octan-6-one. This allows for the in silico screening of large virtual libraries to identify candidates with an optimal profile of physicochemical properties for a specific application, thereby guiding synthetic efforts in a more efficient manner. nih.gov
Table 5.5.1: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
| Constitutional (1D) | Molecular Weight, Number of Atoms, Number of Rings |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment |
Strategic Applications of 1 Azabicyclo 3.2.1 Octan 6 One Hydrochloride As a Synthetic Intermediate and Scaffold
Role as a Key Intermediate in the Total Synthesis of Complex Natural Products
The structural rigidity and inherent functionality of azabicyclo[3.2.1]octanone isomers make them ideal starting points for the stereocontrolled synthesis of complex nitrogen-containing natural products. Different isomers of this scaffold serve as pivotal building blocks for distinct families of alkaloids.
Tropane (B1204802) Alkaloids Synthesis (e.g., pseudococaine, atropine, scopolamine)
The 8-azabicyclo[3.2.1]octane skeleton is the defining structural feature of tropane alkaloids, a class of over 200 compounds with significant medicinal applications. ehu.esrsc.org The ketone derivative, 8-methyl-8-azabicyclo[3.2.1]octan-3-one, commonly known as tropinone (B130398), is a cornerstone intermediate for the synthesis of this entire class of molecules. bris.ac.ukwikipedia.orgresearchgate.net
A Classic Biomimetic Synthesis: A landmark achievement in organic synthesis was Sir Robert Robinson's 1917 one-pot synthesis of tropinone. wikipedia.orgacs.org This reaction is celebrated for its simplicity and biomimetic approach, as it mimics the presumed biosynthetic pathway. wikipedia.org It involves a double Mannich reaction between succinaldehyde, methylamine, and acetonedicarboxylic acid. wikipedia.orgresearchgate.net This elegant synthesis provided a scalable route to the tropane core, which had previously been a significant challenge, with earlier methods like Willstätter's 1901 synthesis being long and low-yielding. wikipedia.orgacs.org
Synthesis of Atropine and Scopolamine: Tropinone is the direct precursor to atropine. The synthesis involves the stereoselective reduction of the ketone in tropinone to form the alcohol, tropine (B42219). bris.ac.uk This is followed by the esterification of tropine with tropic acid to yield atropine. acs.org Scopolamine, the 6,7-epoxide of hyoscyamine (B1674123) (the levorotatory isomer of atropine), is formed through a two-step enzymatic process from hyoscyamine. nih.gov The enzyme hyoscyamine 6β-hydroxylase (H6H) first hydroxylates the molecule, and then the same enzyme mediates the epoxide ring closure to produce scopolamine. nih.govnih.govresearchgate.net
Synthesis of Cocaine and its Isomers: The synthesis of cocaine and its diastereomers, such as pseudococaine, also relies on derivatives of the tropinone scaffold. researchgate.net A common starting material is (±)-2-carbomethoxy-3-tropinone (2-CMT), which is itself prepared from tropinone. researchgate.netmdma.ch Reduction of 2-CMT yields a mixture of ecgonine (B8798807) methyl ester and pseudoecgonine (B1221877) methyl ester, which can then be benzoylated to form cocaine and pseudococaine, respectively. researchgate.net The asymmetric synthesis of (+)-pseudococaine hydrochloride has been achieved through the elaboration of an 8-azabicyclo[3.2.1]octane scaffold, demonstrating the utility of this core in accessing specific stereoisomers. nih.gov
| Core Intermediate | Key Reagents/Process | Target Tropane Alkaloid | Reference |
|---|---|---|---|
| Tropinone | 1. Reduction (e.g., with Zinc/HI) 2. Esterification with Tropic Acid | Atropine | bris.ac.uk |
| Hyoscyamine (from Tropinone) | Enzymatic epoxidation (H6H enzyme) | Scopolamine | nih.govnih.gov |
| 2-Carbomethoxytropinone (2-CMT) | 1. Reduction (e.g., Sodium amalgam) 2. Benzoylation | Cocaine / Pseudococaine | researchgate.net |
Hosieine Family Alkaloids
Shifting focus to a different isomer, the 2-azabicyclo[3.2.1]octane core is the characteristic feature of the hosieine family of alkaloids, which were isolated from the plant Ormosia hosiei. thieme-connect.comresearchgate.net These compounds, including the potent nicotinic acetylcholine (B1216132) receptor ligand (-)-hosieine A, showcase the structural diversity achievable within the broader azabicyclo[3.2.1]octane framework. researchgate.netthieme-connect.com
The total synthesis of (-)-hosieine A highlights distinct synthetic challenges compared to the tropane alkaloids. A key step in one enantioselective synthesis was the construction of the 2-azabicyclo[3.2.1]octane ring system via an innovative nitroso-ene cyclization. thieme-connect.comnih.gov This strategic reaction efficiently forms the crucial bicyclic core, demonstrating a powerful method for accessing this particular isomer, which is otherwise challenging to acquire. thieme-connect.comresearchgate.net The successful synthesis of hosieine alkaloids underscores how different isomers of the azabicyclooctane scaffold serve as unique building blocks for structurally distinct and biologically important natural products. nih.goviucr.org
Other Bio-Inspired Nitrogen Heterocycles
The utility of the azabicyclo[3.2.1]octanone scaffold extends beyond the direct synthesis of known natural products. Its rigid structure is an excellent starting point for creating other novel, bio-inspired nitrogen heterocycles with potential therapeutic applications.
Methodological Advances in Scaffold Diversification and Skeletal Modification
Modern drug discovery often relies on the ability to rapidly generate and test a wide variety of related molecules. The azabicyclo[3.2.1]octane scaffold is well-suited for such programs due to the numerous methodological advances that allow for its diversification and modification.
Scaffold Hopping Transformations
Scaffold hopping is a key strategy in medicinal chemistry for discovering structurally novel compounds by modifying the central core of a known active molecule while aiming to retain or improve its biological activity. nih.gov This approach can be used to navigate away from undesirable properties, such as metabolic liabilities, or to explore new intellectual property space. nih.govrsc.org
While the azabicyclo[3.2.1]octane ring is a successful pharmacophore, scaffold hopping can be employed to explore related bicyclic systems. An example of this concept is the synthesis of 8-thiabicyclo[3.2.1]octanes, where the nitrogen atom at the bridgehead is replaced by sulfur. nih.gov Comparing the biological activity of these "hopped" scaffolds, such as their binding affinity for dopamine (B1211576) and serotonin (B10506) transporters, provides valuable structure-activity relationship (SAR) data, even if the potency is sometimes reduced compared to the original aza-counterparts. nih.gov Such transformations allow chemists to probe the importance of specific atoms or ring structures for a desired biological effect.
Controlled Functionalization for Library Synthesis
The creation of compound libraries based on a common scaffold is a powerful engine for drug discovery. The azabicyclo[3.2.1]octane framework is an excellent core for such libraries due to its amenability to functionalization at multiple positions. nih.gov
A key approach involves modifying the readily available tropinone molecule. For example, a library of 129 unsymmetrical ureas was prepared based on the 8-azabicyclo[3.2.1]octane scaffold. nih.gov The synthesis involved the demethylation of tropinone derivatives to yield the nortropane scaffold, which was then converted into key nortropane-8-carbonyl chloride intermediates. nih.govacs.org These intermediates were subsequently reacted with a diverse set of amines to generate the final urea (B33335) library in high yields. nih.govacs.org
Recent synthetic strategies have focused on enabling late-stage functionalization, which allows for the diversification of the scaffold at a late point in the synthetic sequence. nih.gov This is highly efficient for generating analogues for SAR studies. acs.orgresearchgate.net Methods have been developed for the selective modification of the tropane core at the N8, C3, C6, and C7 positions, providing a robust platform for producing a wide range of tropane analogues. nih.govresearchgate.netnih.gov This controlled functionalization is critical for fine-tuning the biological properties of the scaffold and exploring its full potential as a source of new therapeutic agents. nih.govacs.org
| Scaffold Position | Type of Functionalization | Resulting Derivative Class | Reference |
|---|---|---|---|
| N8 | Demethylation followed by reaction with amines/isocyanates | N-substituted ureas, carbamates, amides | nih.govacs.org |
| C3 | Horner-Wadsworth-Emmons olefination, etherification | 3-Alkylidene and 3-ether derivatives | nih.gov |
| C3 | Ester hydrolysis followed by acylation | C3-ester analogues (e.g., Datumetine) | acs.org |
| C6/C7 | Dihydroxylation of trop-6-ene intermediate | C6/C7-diol derivatives | acs.org |
Engineering of Novel Chemical Entities based on the Azabicyclo[3.2.1]octane Scaffold
The azabicyclo[3.2.1]octane framework is considered a "privileged scaffold" in drug discovery due to its frequent appearance in biologically active molecules. nih.gov Its conformational rigidity allows for reduced entropy loss upon binding to a biological target, which can translate to higher affinity and selectivity. rsc.org Synthetic chemists have extensively used this core to engineer novel chemical entities targeting a wide range of diseases.
The most prominent member of this family is the 8-azabicyclo[3.2.1]octane (tropane) skeleton, which is the central core of over 300 tropane alkaloids. ehu.es These natural products and their synthetic analogues have been investigated for treating neurological and psychiatric conditions such as Parkinson's disease, depression, and schizophrenia. ehu.es A modern approach involves using this scaffold to create highly specific inhibitors for therapeutic targets. For instance, researchers developed a novel class of inhibitors for the N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammation. nih.govacs.org By incorporating the azabicyclo[3.2.1]octane core, they created potent, non-covalent inhibitors like ARN19689, which shows promise for managing inflammatory conditions. nih.govacs.org Similarly, derivatives have been synthesized as potent mixed antagonists for vasopressin receptors, which are involved in regulating blood pressure and kidney function. nih.gov
The 6-azabicyclo[3.2.1]octane isomer is also recognized for its therapeutic potential. nih.gov Recent research has focused on developing efficient chemoenzymatic methods to produce key intermediates, such as 6-azabicyclo[3.2.1]octan-3α-ols, which can be used to synthesize analogues of existing drugs like azaprophen. nih.gov The 2-azabicyclo[3.2.1]octane system has garnered interest due to its structural similarity to bioactive alkaloids like nicotine (B1678760) and cocaine, suggesting its potential for developing new central nervous system agents. rsc.orgrsc.org
In contrast, the synthesis of 1-azabicyclo[3.2.1]octane derivatives is significantly less documented than its isomers where the nitrogen atom occupies a bridging position. researchgate.net Existing methods can be multistage and sometimes result in mixtures of products. researchgate.net This synthetic challenge may account for its less frequent use in drug discovery campaigns to date, though it has been identified as a structural component in byproducts from the synthesis of the antihistamine drug Quifenadine. researchgate.net
| Scaffold Isomer | Derivative Example | Biological Target | Potential Therapeutic Application | Reference |
|---|---|---|---|---|
| 8-Azabicyclo[3.2.1]octane | ARN19689 (Pyrazole sulfonamide derivative) | N-Acylethanolamine-hydrolyzing acid amidase (NAAA) | Anti-inflammatory | nih.govacs.org |
| 8-Azabicyclo[3.2.1]octane | Biaryl amide derivatives (e.g., 13d) | V1a and V2 vasopressin receptors | Vasopressin-related disorders | nih.gov |
| 8-Azabicyclo[3.2.1]octane | Scopolamine analogues | Neuronal receptors | Antidepressant (Psychoplastogenic) | escholarship.orgnih.gov |
| 6-Azabicyclo[3.2.1]octane | 6-phenyl-6-azabicyclo[3.2.1]octan-3α-ols | (Intermediate for synthesis) | Analogues of drugs like azaprophen | nih.gov |
Enzymatic and Biosynthetic Insights into Azabicyclo[3.2.1]octane Formation
Insights into the formation of the azabicyclo[3.2.1]octane skeleton come almost exclusively from studies of natural product biosynthesis, particularly that of the tropane alkaloids, which feature the 8-aza isomer. ehu.esnih.gov The biosynthesis of tropinone, the ketone-containing precursor and the first intermediate with the complete bicyclic core, was a long-standing puzzle. nih.gov
Recent research has revealed that the formation of tropinone involves a unique enzymatic pathway. nih.gov The process begins with the N-methyl-Δ¹-pyrrolinium cation, which serves as a starter substrate for a specialized type III polyketide synthase from Atropa belladonna, named AbPYKS. nih.gov This enzyme catalyzes two successive rounds of condensation with malonyl-Coenzyme A to form 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.gov This intermediate is then cyclized by a cytochrome P450 enzyme, AbCYP82M3, to yield tropinone. nih.gov This discovery demonstrates a novel mechanism for the formation of this important scaffold in nature.
Beyond natural biosynthesis, enzymes are being harnessed for the synthetic production of azabicyclo[3.2.1]octane derivatives. A chemoenzymatic cascade has been developed for the synthesis of 6-azabicyclo[3.2.1]octan-3-ones. nih.gov This process uses ene reductases (EREDs) combined with photocatalysis to facilitate an intramolecular functionalization reaction, showcasing a modern, sustainable approach to creating these valuable building blocks. nih.gov
An alternative biogenetic route has been proposed for the azabicyclo[3.2.1]octane core found in Securinega alkaloids. uzh.ch It is hypothesized that these compounds may form through a chemical rearrangement of an azabicyclo[2.2.2]octane precursor via an aziridinium (B1262131) ion intermediate. uzh.ch This hypothesis has been supported by laboratory synthesis, where synthetic alkaloids with the azabicyclo[2.2.2]octane core were successfully rearranged into their azabicyclo[3.2.1]octane counterparts, suggesting this may be a plausible, albeit different, pathway for the formation of this scaffold. uzh.ch
| Pathway Type | Scaffold Isomer | Key Intermediate(s) | Enzyme(s) / Process | Final Product/Core | Reference |
|---|---|---|---|---|---|
| Biosynthesis (Tropane Alkaloids) | 8-Azabicyclo[3.2.1]octane | N-methyl-Δ¹-pyrrolinium cation; 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid | AbPYKS (Polyketide Synthase); AbCYP82M3 (Cytochrome P450) | Tropinone | nih.gov |
| Chemoenzymatic Synthesis | 6-Azabicyclo[3.2.1]octane | Substituted cyclohexenones and N-phenylglycines | Ene Reductases (EREDs) with photocatalysis | 6-Azabicyclo[3.2.1]octan-3-one | nih.gov |
| Proposed Biosynthesis (Securinega Alkaloids) | Azabicyclo[3.2.1]octane | Azabicyclo[2.2.2]octane precursor | Dehydrative rearrangement via aziridinium ion | Allosecurinine | uzh.ch |
Q & A
Q. What are the established synthetic routes for 1-azabicyclo[3.2.1]octan-6-one hydrochloride, and how do they differ in efficiency?
The synthesis of 1-azabicyclo[3.2.1]octane derivatives typically involves intramolecular cyclization strategies. A prominent method uses trifluoromethanesulfonic acid (TfOH) to mediate carbocation cyclization of pre-functionalized precursors, enabling the formation of the bicyclic core with moderate yields (30–50%) . Alternative approaches include benzyl cation-initiated cyclizations , which can produce enantiomerically enriched products but require careful control of reaction conditions to avoid side products . Key considerations for optimizing yield include solvent polarity, temperature, and protecting group strategies for the nitrogen atom.
Q. How can researchers validate the structural integrity of this compound?
Structural characterization relies on:
- NMR spectroscopy : H and C NMR can confirm the bicyclic framework and substituent positions. For example, coupling constants in the 3.2–4.0 ppm range indicate axial-equatorial proton interactions in the bicyclic system .
- X-ray crystallography : Resolves absolute stereochemistry, critical for pharmacological studies. used this to confirm the stereochemistry of active enantiomers in related azabicyclo compounds .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity (>95% as per typical research-grade standards) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Receptor binding assays : Test affinity for opioid or cholinergic receptors due to structural similarity to bioactive alkaloids .
- Enzyme inhibition studies : Evaluate interactions with monoamine oxidases or acetylcholinesterases using fluorometric or colorimetric substrates.
- Cell viability assays : Assess cytotoxicity in HEK293 or SH-SY5Y cell lines at concentrations ≤10 μM to identify therapeutic windows .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents, stereochemistry) impact pharmacological activity?
Evidence from SAR studies on related 6-azabicyclo[3.2.1]octanes reveals:
- 3-Hydroxyphenyl substituents enhance analgesic activity while reducing physical dependence liability .
- Methylation at the 6-position increases metabolic stability but may reduce blood-brain barrier permeability .
- Absolute stereochemistry : The (+)-enantiomer of 1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane showed 10-fold higher analgesic potency than the (-)-form, confirmed via X-ray and circular dichroism (CD) .
Q. Table 1: Key SAR Findings in Azabicyclo Derivatives
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting receptor affinities)?
- Enantiomer-specific testing : Synthesize and test pure enantiomers to isolate stereochemical effects, as seen in .
- Dose-response curves : Use nonlinear regression to identify non-monotonic responses or off-target effects.
- Replicate under standardized conditions : Variability in assay protocols (e.g., buffer pH, cell line) often explains discrepancies.
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Low solubility : Use derivatization (e.g., dansyl chloride) to enhance detectability in LC-MS .
- Matrix effects : Employ isotope-labeled internal standards (e.g., C-labeled analogs) for precise quantification .
- Chromatographic tailing : Optimize mobile phase with 0.1% formic acid and C18 columns to improve peak symmetry .
Q. What strategies are effective for enantiomeric separation of azabicyclo derivatives?
- Chiral chromatography : Use amylose- or cellulose-based columns with hexane:isopropanol gradients .
- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) can separate enantiomers with >90% ee .
Methodological Guidelines
- Stereochemical analysis : Combine X-ray crystallography with CD spectroscopy for unambiguous assignment .
- Toxicity screening : Prioritize Ames tests and hERG channel binding assays to mitigate attrition in preclinical stages .
- Data validation : Cross-reference computational (DFT) and experimental (NMR) data to confirm conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
